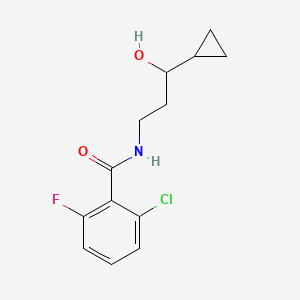
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide is a useful research compound. Its molecular formula is C13H15ClFNO2 and its molecular weight is 271.72. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Adduct Formation and Biomonitoring Applications
Research on epichlorohydrin, a compound structurally related to the chloro and cyclopropyl groups, focuses on its interaction with biological macromolecules, demonstrating its potential for biomonitoring applications. The study by Landin et al. (1999) outlines the formation of adducts with haemoglobin and DNA, which could be relevant for understanding the biological interactions of compounds containing chloro and cyclopropyl groups for potential biomonitoring of exposure in humans (Landin, Segerbäck, Damberg, & Osterman-Golkar, 1999).
Computational and Synthetic Chemistry Insights
The computational study of cyclopropylmethoxy carbenes by Sohrabi et al. (2013) provides insights into the reactivity of cyclopropyl-containing compounds, which could be relevant for understanding the chemical behavior of compounds like 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide. This study highlights the importance of electronic and energetic properties in the transformation of these molecules, offering a basis for designing new compounds with enhanced stability or reactivity (Sohrabi, Sabzyan, & Kiasadegh, 2013).
Electrochemical Studies for Drug Development
Electrochemical studies, such as those by Srinivasu et al. (1999), explore the reduction mechanisms of compounds with cyclopropyl and fluoro groups. These findings can inform the development of analytical methods for drugs containing similar structures, underscoring the utility of electrochemical approaches in drug development and analysis (Srinivasu, Kumar, Ramachandraiah, & Reddy, 1999).
特性
IUPAC Name |
2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c14-9-2-1-3-10(15)12(9)13(18)16-7-6-11(17)8-4-5-8/h1-3,8,11,17H,4-7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOOHMDJMURJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNC(=O)C2=C(C=CC=C2Cl)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
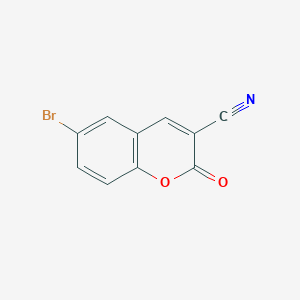
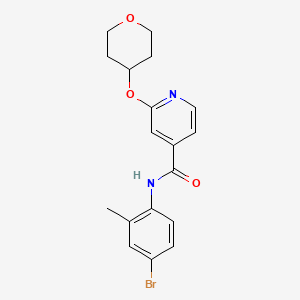
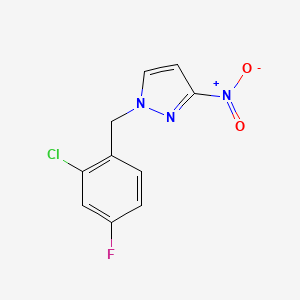

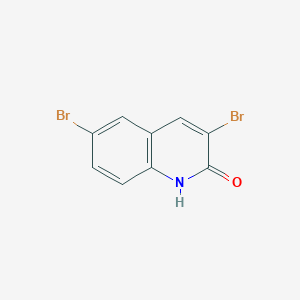

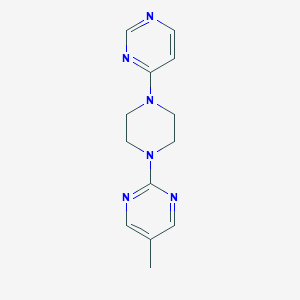
![N-[3-[2-(benzenesulfonyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2484023.png)
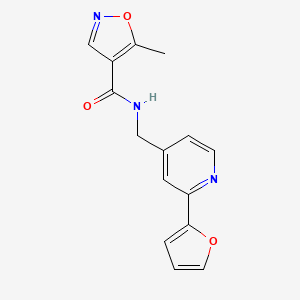
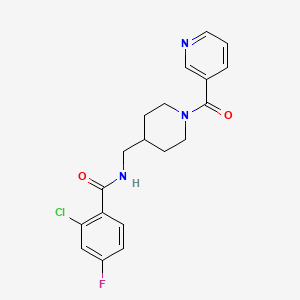

![2-(ethylamino)-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2484032.png)
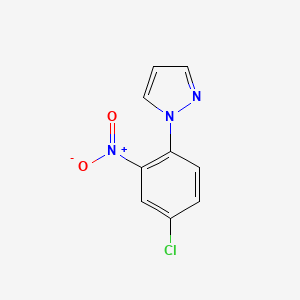
![N-(3,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2484034.png)
